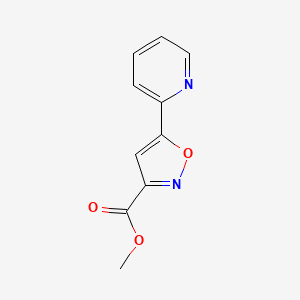
Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
Descripción general
Descripción
Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate, also known as isoxazole-3-carboxylic acid, is a chemical compound that belongs to the isoxazole family. It is widely used in the field of pharmaceutical research due to its unique chemical properties and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Synthesis of α-Aminopyrrole Derivatives
Research led by E. Galenko et al. (2019) developed a synthesis method for methyl 5-aminopyrrole-3-carboxylates starting from 4-methyleneisoxazol-3-ones. This method involves a domino process including reductive isoxazole ring-opening and pyrrole-containing product formation through intra/intermolecular azo coupling, showcasing the reactivity of diazo compounds and carbenes under photolysis (Galenko et al., 2019).
Facilitating Highly Functionalized Isoxazoles
J. G. Ruano et al. (2005) discussed the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates through a domino 1,3-dipolar cycloaddition and elimination process. This scaffold is pivotal for generating highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).
Pd-Catalyzed γ-C(sp(3))-H Bond Activation
A study by K. Pasunooti et al. (2015) utilized derivatives of methyl 5-(2-Pyridyl)isoxazole-3-carboxylate for Pd-catalyzed γ-C(sp(3))-H bond activation in α-aminobutanoic acid derivatives, leading to the efficient synthesis of various γ-substituted non-natural amino acids. This highlights the compound's role in facilitating selective and efficient arylation and alkylation (Pasunooti et al., 2015).
Synthesis of Comenic Acid Derivatives
A. Kletskov et al. (2018) synthesized derivatives containing isoxazole and isothiazole moieties starting from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate. These derivatives demonstrated a synergetic effect with the antitumor drug Temobel during bioassays, suggesting their potential in enhancing chemotherapy treatments for brain tumors (Kletskov et al., 2018).
Pyrolysis of Isoxazole
Cláudio M. Nunes et al. (2011) explored the pyrolysis of isoxazole and its derivatives, identifying primary products and elucidating the role of carbonyl-vinylnitrenes in rearrangements. This study contributes to our understanding of isoxazole's thermal behavior and its implications for chemical synthesis processes (Nunes et al., 2011).
Propiedades
IUPAC Name |
methyl 5-pyridin-2-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-6-9(15-12-8)7-4-2-3-5-11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHVLEYEGZPCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



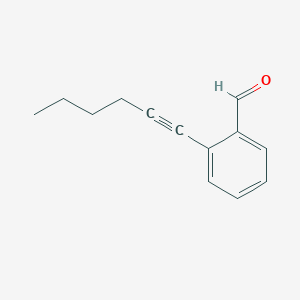
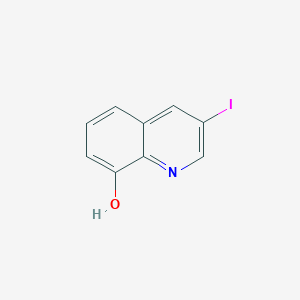

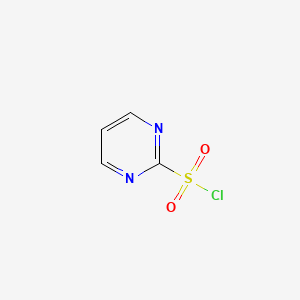


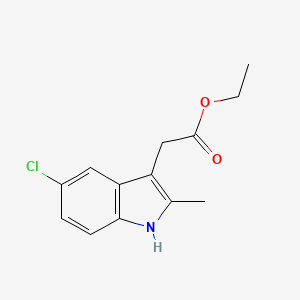
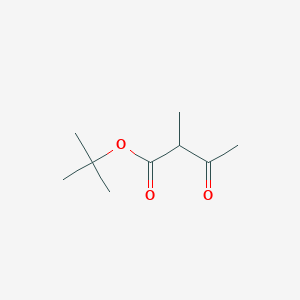

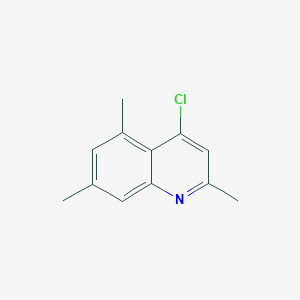
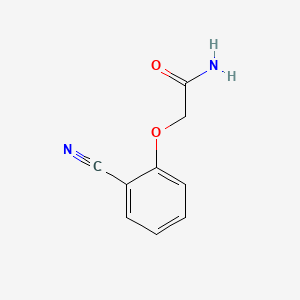
![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)
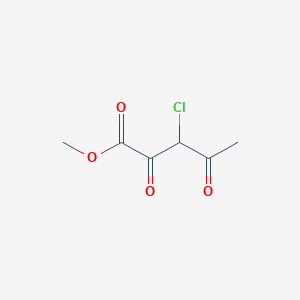
![1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1610404.png)